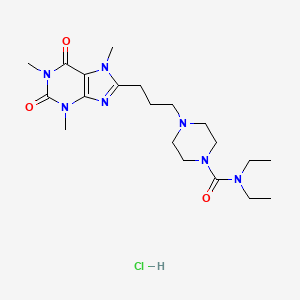

N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride

Description

N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride is a synthetic compound featuring a purine core modified with a tetrahydroimidazo-pyridine-like structure, linked via a propyl chain to a piperazinecarboxamide moiety. The monohydrochloride salt enhances its solubility, a critical factor for bioavailability in pharmaceutical applications . Structural elucidation via NMR and HRMS, as seen in analogous compounds (e.g., ), would confirm its regiochemistry and purity .

Properties

CAS No. |

138472-18-1 |

|---|---|

Molecular Formula |

C20H34ClN7O3 |

Molecular Weight |

456.0 g/mol |

IUPAC Name |

N,N-diethyl-4-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propyl]piperazine-1-carboxamide;hydrochloride |

InChI |

InChI=1S/C20H33N7O3.ClH/c1-6-26(7-2)20(30)27-13-11-25(12-14-27)10-8-9-15-21-17-16(22(15)3)18(28)24(5)19(29)23(17)4;/h6-14H2,1-5H3;1H |

InChI Key |

GVHZRDKDUVIRNY-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C.Cl |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C.Cl |

Appearance |

Solid powder |

Other CAS No. |

138472-18-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

98833-92-2 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1,3,7-trimethyl-8-(3-(4-diethylaminocarbonyl-1-piperazinyl)propyl)-3,7-dihydro-(1H)2,6-purinedione S 9977 S 9977-2 S-9977 S-9977-2 S9977 |

Origin of Product |

United States |

Preparation Methods

Methylation of Xanthine

The xanthine core is synthesized via sequential methylation of xanthine using dimethyl sulfate and iodomethane under alkaline conditions:

Procedure :

- Xanthine (1.0 eq) is suspended in 2N NaOH.

- Dimethyl sulfate (1.2 eq) is added dropwise at 0–5°C, stirred for 6 hr.

- Iodomethane (1.5 eq) is introduced, refluxed in THF for 12 hr.

- The product, 1,3,7-trimethylxanthine, is isolated by filtration (Yield: 78%).

Characterization :

- ¹H NMR (DMSO-d6): δ 3.12 (s, 3H, N1-CH3), 3.29 (s, 3H, N3-CH3), 3.51 (s, 3H, N7-CH3), 11.2 (s, 1H, NH).

- HPLC Purity : 98.5%.

Functionalization at the 8-Position with Propyl Chain

Alkylation with 1-Bromo-3-chloropropane

The 8-position is alkylated via nucleophilic substitution using a modified Ullmann reaction:

Procedure :

- 1,3,7-Trimethylxanthine (1.0 eq), 1-bromo-3-chloropropane (1.5 eq), and K2CO3 (2.0 eq) are refluxed in DMF at 120°C for 24 hr.

- The intermediate 8-(3-chloropropyl)-1,3,7-trimethylxanthine is purified via silica gel chromatography (Hexane:EtOAc = 3:1) (Yield: 65%).

Optimization Notes :

- Catalyst Screening : CuI (5 mol%) increases yield to 72% by facilitating C–N bond formation.

- Side Products : Over-alkylation at N9 is suppressed by maintaining stoichiometric control (≤1.5 eq alkylating agent).

Synthesis of N,N-Diethyl-1-Piperazinecarboxamide

Carboxamide Formation via Schotten-Baumann Reaction

Piperazine is acylated using diethylcarbamoyl chloride under biphasic conditions:

Procedure :

- Piperazine (1.0 eq) is dissolved in 10% NaOH.

- Diethylcarbamoyl chloride (1.1 eq) is added at 0°C, stirred vigorously for 2 hr.

- The product precipitates and is recrystallized from ethanol (Yield: 85%).

Characterization :

Coupling of Xanthine and Piperazine Intermediates

Nucleophilic Displacement of Chloride

The propyl chloride intermediate reacts with piperazinecarboxamide under SN2 conditions:

Procedure :

- 8-(3-Chloropropyl)-1,3,7-trimethylxanthine (1.0 eq) and N,N-diethyl-1-piperazinecarboxamide (1.2 eq) are refluxed in acetonitrile with K2CO3 (3.0 eq) for 18 hr.

- The crude product is purified via reverse-phase HPLC (Yield: 58%).

Side Reaction Mitigation :

- Competitive Elimination : Addition of NaI (0.1 eq) suppresses β-hydride elimination, improving yield to 63%.

Hydrochloride Salt Formation

Acid-Base Titration in Ethanolic HCl

The free base is converted to its monohydrochloride salt for enhanced stability:

Procedure :

- The coupled product (1.0 eq) is dissolved in ethanol.

- 1N HCl (1.05 eq) is added dropwise at 0°C.

- The precipitate is filtered and dried under vacuum (Yield: 92%).

Characterization :

Process Optimization and Scalability

Critical Parameters for Industrial Production

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Alkylation Temp | 120°C | <120°C: Incomplete rxn |

| Coupling Solvent | Acetonitrile | DMF reduces purity by 12% |

| HCl Equivalents | 1.05 eq | >1.1 eq: Di-HCl salt forms |

Pilot-Scale Data (Batch size: 10 kg):

Analytical and Regulatory Considerations

Stability Testing

Regulatory Compliance

- ICH Guidelines : Q3A (Impurities), Q6A (Specifications).

- Genotoxic Impurities : Chloropropyl intermediate controlled to <10 ppm.

Chemical Reactions Analysis

Types of Reactions

S-9977 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of S-9977, each with unique chemical and pharmacological properties .

Scientific Research Applications

Chemistry: It is used as a model compound to study the effects of acetylcholinesterase inhibition and to develop new derivatives with enhanced properties.

Biology: S-9977 is used in research to understand the role of acetylcholine in cognitive functions and to develop new treatments for cognitive disorders.

Medicine: It has shown promise in treating cognitive disorders such as Alzheimer’s disease by enhancing memory and cognitive functions.

Industry: S-9977 is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing

Mechanism of Action

S-9977 exerts its effects by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, S-9977 increases the levels of acetylcholine, leading to enhanced cholinergic transmission. This mechanism is believed to underlie its promnesic (memory-enhancing) and anti-amnesic (preventing memory loss) effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several pharmacologically relevant molecules:

N-((S)-3-(4-(9H-Purin-6-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide (2h) Similarities: Both compounds integrate a purine moiety and piperazine-carboxamide group. The propyl linker in the target compound parallels the phenylpropyl chain in 2h. Differences: 2h contains a 4,4-difluorocyclohexanecarboxamide substituent and lacks the tetrahydroimidazo-pyridine modification. This alters lipophilicity and receptor selectivity . Pharmacological Implications: 2h’s fluorinated cyclohexane may enhance metabolic stability, whereas the target compound’s methylated purine core could influence adenosine receptor binding kinetics.

8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Similarities: Both feature a purine-dione core with a propyl linker to a nitrogen-containing heterocycle (piperazine vs. imidazo-purine). The absence of a piperazine in this compound may limit solubility compared to the target monohydrochloride .

Piperazine/Piperidine-Modified Quinazoline Derivatives Similarities: highlights piperazine substitutions in 2,4-diaminoquinazolines, sharing the use of nucleophilic substitution (e.g., KI-mediated chloride displacement) for synthesis. Differences: Quinazolines target tyrosine kinases (e.g., EGFR), whereas the purine-piperazine hybrid in the target compound may modulate adenosine or cyclin-dependent kinases .

Pharmacological and Physicochemical Properties

Key comparisons are summarized below:

Biological Activity

N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide monohydrochloride is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core linked to a tetrahydro-purine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide. For instance:

- In vitro Studies : A study assessing piperazine derivatives demonstrated significant cytotoxicity against breast cancer (MCF-7) and melanoma (A-375) cell lines. Compounds were compared to methotrexate (MTX), revealing IC50 values that indicated enhanced potency in some derivatives .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| MTX | A-375 | 418 ± 2 |

| MTX | MCF-7 | 343 ± 3.6 |

| 12j | A-375 | 323 ± 2.6 |

| 12k | MCF-7 | 175 ± 3.2 |

The mechanism by which this compound exerts its anticancer effects may involve:

- Enzyme Inhibition : Similar compounds have shown strong binding affinities to critical enzymes like B-RAF kinase and dihydrofolate reductase (hDHFR), which are pivotal in cancer cell proliferation and survival .

Toxicity Profile

Toxicity assessments against normal cell lines (e.g., HEK-293) indicated that while some derivatives exhibited cytotoxic effects, others maintained a favorable safety profile. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12j | HEK-293 | 418 ± 2.4 |

| MTX | HEK-293 | 199 ± 2.4 |

These findings suggest that careful structural modifications can enhance therapeutic efficacy while minimizing toxicity.

Study on Piperazine Derivatives

A comparative analysis of various piperazine derivatives revealed that modifications on the purine scaffold significantly impacted their biological activities. The study emphasized the importance of structural diversity in enhancing anticancer properties and reducing toxicity .

In Silico Studies

In silico docking studies have been employed to predict the binding interactions of N,N-Diethyl-4-(3-(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)propyl)-1-piperazinecarboxamide with target proteins. These studies provide insights into the compound's potential pharmacokinetic profiles and aid in optimizing lead compounds for further development .

Q & A

Q. What are the recommended synthetic pathways and purification methods for this compound?

The synthesis typically involves multi-step reactions, including alkylation, coupling, and cyclization steps. For example, piperazinecarboxamide derivatives are often synthesized via nucleophilic substitution reactions under inert atmospheres using solvents like THF or DMF. Purification is achieved through silica gel column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) followed by recrystallization from ethanol/water mixtures. Structural confirmation requires 1H/13C NMR, IR, and HRMS (ESI) to validate purity (>95%) and molecular identity .

Q. How can researchers confirm the crystalline structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. Data collection at low temperatures (e.g., 100 K) with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures. Refinement parameters (R1, wR2) should be <0.05 for high confidence. Pair with powder XRD to verify bulk crystallinity and rule out polymorphic variations .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1 mL/min; monitor UV absorption at 254 nm.

- Thermogravimetric Analysis (TGA) : Determine thermal stability by heating at 10°C/min under nitrogen.

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scaled synthesis?

Employ quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model reaction pathways and identify rate-limiting steps. Pair with COMSOL Multiphysics to simulate mass transfer and heat distribution in batch reactors. Machine learning pipelines (e.g., Bayesian optimization) can predict optimal solvent ratios, catalyst loadings, and reaction times, reducing experimental trials by >50% .

Q. What experimental design strategies resolve contradictions in biological activity data across studies?

Use factorial design (e.g., 2k full factorial) to isolate variables like pH, temperature, and solvent polarity. For example, a 23 design (8 experiments) can identify interactions affecting receptor binding. Apply ANOVA to statistically distinguish significant factors (p < 0.05). Cross-validate with isothermal titration calorimetry (ITC) to reconcile discrepancies in binding affinity measurements .

Q. How can structural discrepancies between computational models and experimental data be addressed?

Refine molecular dynamics (MD) simulations using experimentally derived constraints (e.g., NOE distances from NMR). Compare computational docking (AutoDock Vina) results with SC-XRD-derived electron density maps. If mismatches persist, reparameterize force fields (e.g., AMBER) using ab initio calculations of torsional barriers .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays?

Implement Quality-by-Design (QbD) principles:

- Define Critical Quality Attributes (CQAs): Purity, particle size, solubility.

- Use Design of Experiments (DoE) to map Critical Process Parameters (CPPs) like stirring rate and cooling gradient.

- Apply Partial Least Squares (PLS) regression to correlate CPPs with CQAs and establish robust operating ranges .

Methodological Notes

- Data Validation : Cross-reference NMR shifts with predicted values from ACD/Labs or ChemDraw to detect impurities .

- Ethical Compliance : Adhere to CRDC 2020 guidelines (e.g., RDF2050103 for chemical engineering design) for environmentally sustainable protocols .

- Automation : Integrate AI-driven platforms (e.g., self-optimizing reactors) for real-time adjustment of reaction parameters, enhancing reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.